

Application Notes and Protocols for Measuring PSI-7409 Uptake in Hepatocytes

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Compound of Interest

Compound Name: *PSI-7409 tetrasodium*

Cat. No.: *B2502963*

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Introduction

PSI-7409, the pharmacologically active triphosphate metabolite of the prodrug Sofosbuvir (PSI-7977), is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. The efficacy of Sofosbuvir is critically dependent on its efficient uptake into hepatocytes and subsequent intracellular conversion to PSI-7409. Understanding the kinetics of this uptake and metabolism is vital for the development of novel antiviral therapies and for assessing potential drug-drug interactions.

These application notes provide detailed protocols for measuring the intracellular concentration of PSI-7409 in primary human hepatocytes. Two established in vitro methods are described: the plated hepatocyte uptake assay and the oil-spin method for suspension hepatocytes. Additionally, a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of PSI-7409 is detailed.

Data Presentation

Table 1: Intracellular Concentration of PSI-7409 in Different Hepatocyte Models

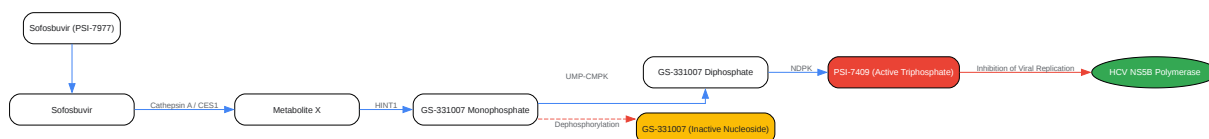
Cell Type	Treatment	Incubation Time (hours)	Intracellular PSI-7409 Concentration (μM)	Citation
Primary Human Hepatocytes	Sofosbuvir	4	~100	[1] [2]
Primary Human Hepatocytes	Sofosbuvir	48	~100	[1] [2]
Clone A Cells (HCV Replicon)	Sofosbuvir	48	~25	[1] [2]

Table 2: Inhibitory Activity of PSI-7409 against HCV NS5B Polymerase

HCV Genotype	IC ₅₀ (μM)	Citation
1b	1.6	[3]
2a	2.8	[3]
3a	0.7	[3]
4a	2.6	[3]

Signaling Pathway and Metabolism

The uptake of the prodrug Sofosbuvir into hepatocytes is a critical first step. While the specific transporters for Sofosbuvir are not definitively elucidated in all literature, evidence suggests the involvement of hepatic uptake transporters such as Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), which are known to transport a wide range of drugs into the liver.[\[4\]](#) Once inside the hepatocyte, Sofosbuvir undergoes a series of enzymatic reactions to form the active triphosphate, PSI-7409.[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Caption: Sofosbuvir uptake and metabolic activation pathway in hepatocytes.

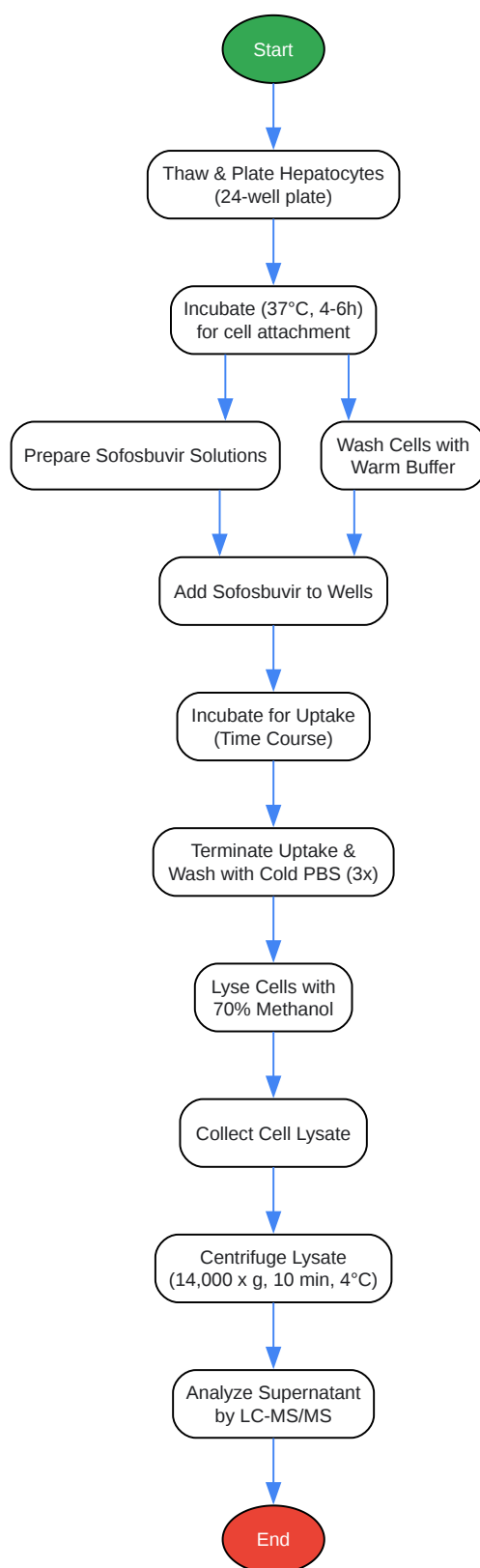
Experimental Protocols

Protocol 1: Plated Hepatocyte Uptake Assay

This method is suitable for determining the uptake of Sofosbuvir and the subsequent formation of PSI-7409 in adherent hepatocyte cultures.

- Cryopreserved primary human hepatocytes
- Collagen-coated 24-well plates
- Hepatocyte plating medium
- Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer)
- Sofosbuvir stock solution (in DMSO)
- Ice-cold phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 70% methanol)
- Scintillation vials or microcentrifuge tubes for sample collection
- LC-MS/MS system

- Cell Plating:
 - Thaw cryopreserved hepatocytes according to the supplier's protocol.
 - Seed hepatocytes onto collagen-coated 24-well plates at a desired density (e.g., 0.3×10^6 cells/well).
 - Culture cells in a CO₂ incubator at 37°C for 4-6 hours to allow for attachment.
- Compound Incubation:
 - Prepare working solutions of Sofosbuvir in incubation buffer at various concentrations.
 - Aspirate the plating medium and wash the cells once with warm incubation buffer.
 - Add the Sofosbuvir working solutions to the respective wells. Include a vehicle control (DMSO).
 - Incubate the plates at 37°C for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Sample Collection:
 - To terminate the uptake, aspirate the incubation medium and rapidly wash the cells three times with ice-cold PBS.
 - After the final wash, add cell lysis buffer to each well and incubate on ice for 10 minutes.
 - Scrape the cells and collect the cell lysate into microcentrifuge tubes.
- Sample Processing for LC-MS/MS:
 - Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[8]
 - Transfer the supernatant to new tubes for LC-MS/MS analysis.



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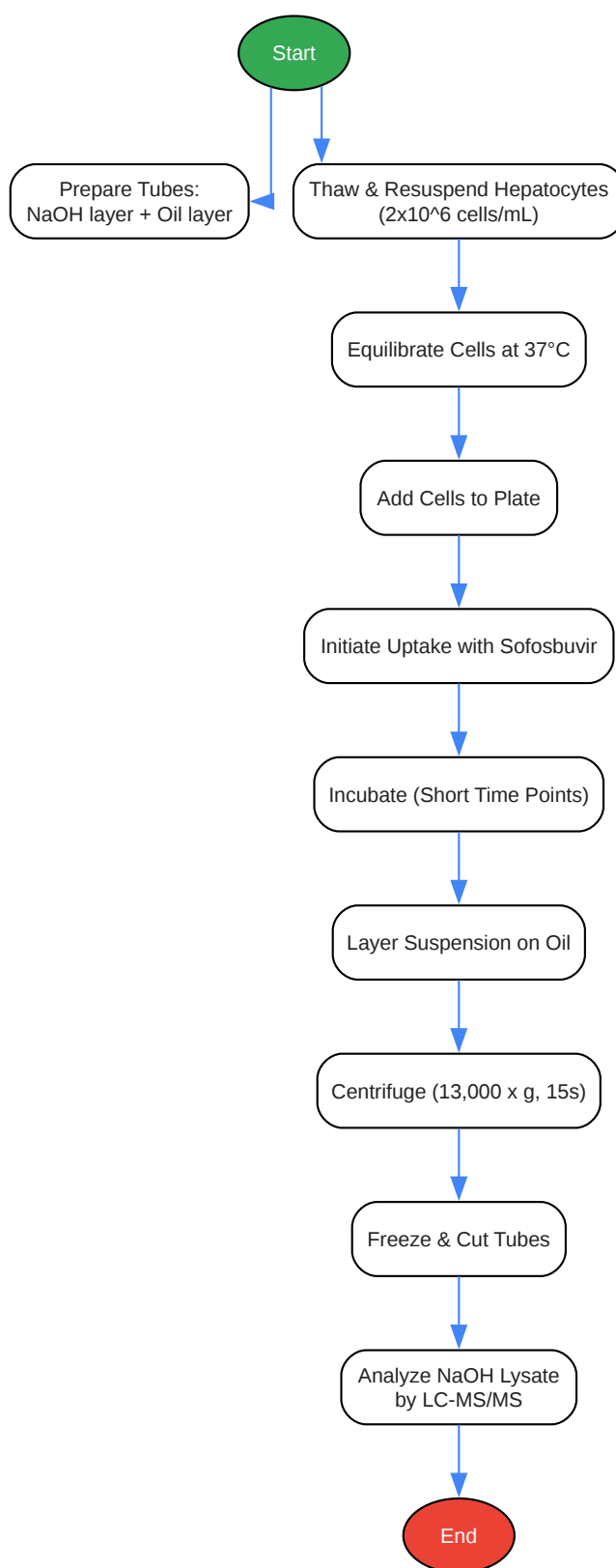
Caption: Experimental workflow for the plated hepatocyte uptake assay.

Protocol 2: Oil-Spin Method for Suspension Hepatocytes

This method is ideal for measuring rapid uptake kinetics in suspended hepatocytes.

- Cryopreserved primary human hepatocytes
- Hepatocyte incubation buffer (e.g., Krebs-Henseleit buffer)
- Sofosbuvir stock solution (in DMSO)
- Silicone oil and mineral oil mixture (density ~1.015 g/mL)
- Microcentrifuge tubes (0.4 mL)
- 2N NaOH
- LC-MS/MS system
- Hepatocyte Preparation:
 - Thaw cryopreserved hepatocytes and resuspend in incubation buffer to a concentration of 2×10^6 viable cells/mL.
 - Equilibrate the cell suspension at 37°C for 15 minutes.
- Tube Preparation:
 - In 0.4 mL microcentrifuge tubes, add 100 μ L of 2N NaOH.
 - Carefully layer 100 μ L of the oil mixture on top of the NaOH.
- Uptake Assay:
 - In a separate plate, add 100 μ L of the equilibrated cell suspension to each well.
 - Initiate the uptake by adding 50 μ L of 3x concentrated Sofosbuvir solution and start the timer.
 - Incubate at 37°C with gentle shaking for short time points (e.g., 15, 30, 60, 120 seconds).

- To terminate the reaction, transfer the cell suspension onto the oil layer in the prepared microcentrifuge tubes.
- Immediately centrifuge at 13,000 x g for 15 seconds. The hepatocytes will pass through the oil into the NaOH layer, separating them from the incubation medium.
- Sample Processing:
 - Freeze the tubes at -80°C to solidify the layers.
 - Cut the tube above the NaOH layer to separate the cell pellet.
 - Thaw the bottom part of the tube containing the cell lysate for LC-MS/MS analysis.



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Caption: Experimental workflow for the oil-spin hepatocyte uptake assay.

Protocol 3: LC-MS/MS Quantification of PSI-7409

This protocol outlines the analytical method for the quantification of PSI-7409 in hepatocyte lysates.

- LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
- C18 reverse-phase HPLC column
- Mobile Phase A: 10 mM ammonium formate in water, pH 4.2
- Mobile Phase B: Acetonitrile
- PSI-7409 analytical standard
- Stable isotope-labeled internal standard (e.g., Sofosbuvir D6)[8]
- Sample Preparation:
 - To the hepatocyte lysate, add a known concentration of the internal standard.
 - Perform protein precipitation by adding 3 volumes of cold acetonitrile.
 - Vortex and centrifuge at high speed to pellet the precipitated proteins.
 - Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
 - Reconstitute the residue in mobile phase A.
- LC-MS/MS Analysis:
 - Chromatography:
 - Inject the reconstituted sample onto the C18 column.
 - Use a gradient elution with mobile phases A and B to separate PSI-7409 from other cellular components. A typical gradient might be:
 - 0-2 min: 2% B

- 2-10 min: 2% to 95% B
- 10-12 min: 95% B
- 12-15 min: 2% B
- Mass Spectrometry:
 - Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
 - Use Multiple Reaction Monitoring (MRM) to detect the precursor and product ions for PSI-7409 and the internal standard.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Polarity
PSI-7409 (GS-461203)	528.0	410.0	Negative
Sofosbuvir D6 (IS)	535.2	248.1	Positive

Note: The exact m/z values may vary slightly depending on the instrument and specific adducts formed. The provided values are based on available literature for similar nucleotide triphosphates and Sofosbuvir metabolites. It is recommended to optimize these parameters on the specific instrument used.

- Quantification:
 - Generate a standard curve using known concentrations of the PSI-7409 analytical standard.
 - Calculate the concentration of PSI-7409 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

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